

Application Notes and Protocols for Adenine-Induced Tubulointerstitial Fibrosis Models

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Compound of Interest

Compound Name: *Adenine monohydrochloride hemihydrate*

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This document provides detailed application notes and protocols for utilizing **adenine monohydrochloride hemihydrate** to induce tubulointerstitial fibrosis in rodent models, a well-established method for studying chronic kidney disease (CKD).

Introduction

The adenine-induced model of renal injury is a robust and widely used non-surgical method to mimic the pathophysiology of human chronic kidney disease, particularly tubulointerstitial fibrosis.[1][2][3] Administration of a diet containing an excess of adenine leads to the formation and deposition of 2,8-dihydroxyadenine (2,8-DHA) crystals in the renal tubules.[2][4][5] This crystalline nephropathy triggers a cascade of events including tubular injury, inflammation, and the subsequent activation of fibroblasts, culminating in the excessive deposition of extracellular matrix and the development of renal fibrosis.[2][6][7] This model is highly valued for its clinical relevance, reproducibility, and the flexibility to adjust disease severity by modifying the dose and duration of adenine administration.[1]

Key Pathological Features:

- **Tubulointerstitial Fibrosis:** Characterized by the accumulation of collagen and other extracellular matrix components in the interstitium.[1]

- Tubular Atrophy: Degeneration and loss of renal tubular epithelial cells.[\[1\]](#)
- Inflammation: Infiltration of immune cells, such as macrophages, into the kidney tissue.[\[2\]](#)[\[8\]](#)
- Impaired Renal Function: Evidenced by elevated serum creatinine and blood urea nitrogen (BUN) levels.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies using the adenine-induced renal fibrosis model.

Table 1: Renal Function Parameters in Adenine-Induced CKD Models

Animal Model	Adenine Dose & Duration	Serum Creatinine (mg/dL)	Blood Urea Nitrogen (BUN) (mg/dL)	Reference
Mice	0.25% w/w diet for 4 weeks	Significantly increased vs. control	Significantly increased vs. control	[9]
Mice	50 mg/kg i.p. for 21 days	~1.0 (vs. ~0.4 in control)	~250 (vs. ~50 in control)	[10]
Male Mice	0.25% diet for 2 weeks	-	160 ± 5	[11]
Female Mice	0.25% diet for 2 weeks	-	90 ± 4	[11]
Rats	0.25% adenine diet	Increased systolic blood pressure	-	[12]
Rats	50 or 100 mg/kg i.p. for 4 weeks	Dose-dependently increased	Dose-dependently increased	[13]

Table 2: Histological and Molecular Markers of Renal Fibrosis

Animal Model	Adenine Dose & Duration	Key Fibrosis Markers	Observations	Reference
Mice	0.2% adenine diet	Collagen I, Collagen III, Fibronectin, α -SMA	Increased expression of fibrotic markers	[14]
Rats	Not specified	Collagen deposition	Increased interstitial and perivascular fibrosis	[12]
Mice	Adenine diet	Increased fibrosis percentage	$19.9 \pm 4.1\%$ fibrosis in adenine group vs. $0.44 \pm 0.15\%$ in control	[15]
Mice	Not specified	TGF- β 1, MCP-1, F4/80, ICAM1	Upregulation of pro-inflammatory and pro-fibrotic markers	[14][16]

Experimental Protocols

Protocol 1: Induction of Tubulointerstitial Fibrosis in Mice using Adenine Diet

Objective: To induce a consistent and progressive tubulointerstitial fibrosis in mice.

Materials:

- C57BL/6 or SKH1 mice (8-10 weeks old)[4][17]
- Powdered standard rodent chow
- **Adenine monohydrochloride hemihydrate**

- Metabolic cages for urine collection

Procedure:

- Acclimatization: Acclimate mice to the housing facility for at least one week with free access to standard chow and water.
- Diet Preparation: Prepare a 0.2% to 0.25% (w/w) adenine-supplemented diet by thoroughly mixing adenine powder with the powdered standard chow.[\[17\]](#)[\[18\]](#) A lower dose of 0.15% can be used in susceptible strains like SKH1 mice over a longer duration (e.g., 6 weeks).[\[4\]](#)
- Induction Phase: Feed the mice with the adenine-supplemented diet for a period of 2 to 5 weeks.[\[1\]](#) The duration can be adjusted to modulate the severity of fibrosis.
- Monitoring: Monitor the body weight and general health of the animals daily. A decrease in body weight is expected in the adenine-treated group.[\[19\]](#)
- Sample Collection:
 - Urine: At designated time points, house mice in metabolic cages for 24-hour urine collection to measure parameters like proteinuria.
 - Blood: Collect blood samples via tail vein or cardiac puncture at the end of the study to measure serum creatinine and BUN levels.
 - Kidney Tissue: At the termination of the experiment, perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Protocol 2: Histological Assessment of Renal Fibrosis

Objective: To visualize and quantify the extent of tubulointerstitial fibrosis in kidney sections.

Materials:

- Formalin-fixed, paraffin-embedded kidney sections (5 µm)

- Masson's trichrome stain kit
- Picrosirius red stain solution
- Light microscope with a digital camera
- Image analysis software (e.g., ImageJ)

Procedure:

- Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol solutions to water.
- Staining:
 - Masson's Trichrome Staining: Follow the manufacturer's protocol. Collagen fibers will be stained blue, nuclei will be black, and the cytoplasm will be red.
 - Picrosirius Red Staining: Stain the sections with Picrosirius red solution for 1 hour. This will stain collagen fibers red.
- Imaging: Capture high-resolution images of the stained kidney sections under a light microscope. For Picrosirius red, imaging under polarized light can enhance the visualization of collagen fibers.[\[20\]](#)
- Quantification: Use image analysis software to quantify the fibrotic area. This is typically done by setting a color threshold for the blue (Masson's trichrome) or red (Picrosirius red) staining and calculating the percentage of the stained area relative to the total cortical area of the kidney section.[\[10\]](#)

Protocol 3: Gene Expression Analysis of Fibrotic and Inflammatory Markers

Objective: To quantify the expression of key genes involved in renal fibrosis and inflammation.

Materials:

- Frozen kidney tissue

- RNA extraction kit (e.g., TRIzol)
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., Col1a1, Col3a1, Tgfb1, Acta2 (α -SMA), Mcp-1, Il-6) and a housekeeping gene (e.g., Gapdh)
- Real-time PCR system

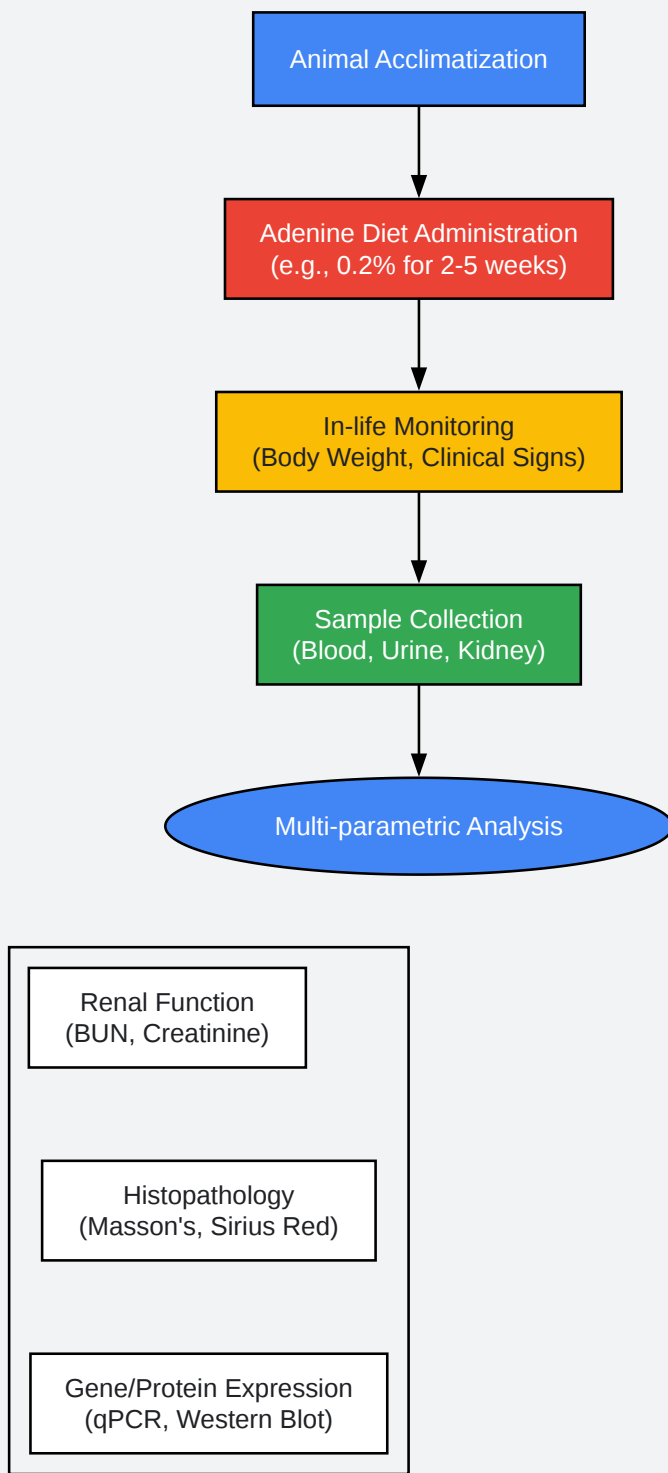
Procedure:

- **RNA Extraction:** Homogenize the frozen kidney tissue and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- **RNA Quantification and Quality Control:** Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
- **Reverse Transcription:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- **Quantitative PCR (qPCR):** Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- **Data Analysis:** Calculate the relative gene expression using the comparative Ct ($\Delta\Delta Ct$) method, normalizing the expression of the target genes to the housekeeping gene.

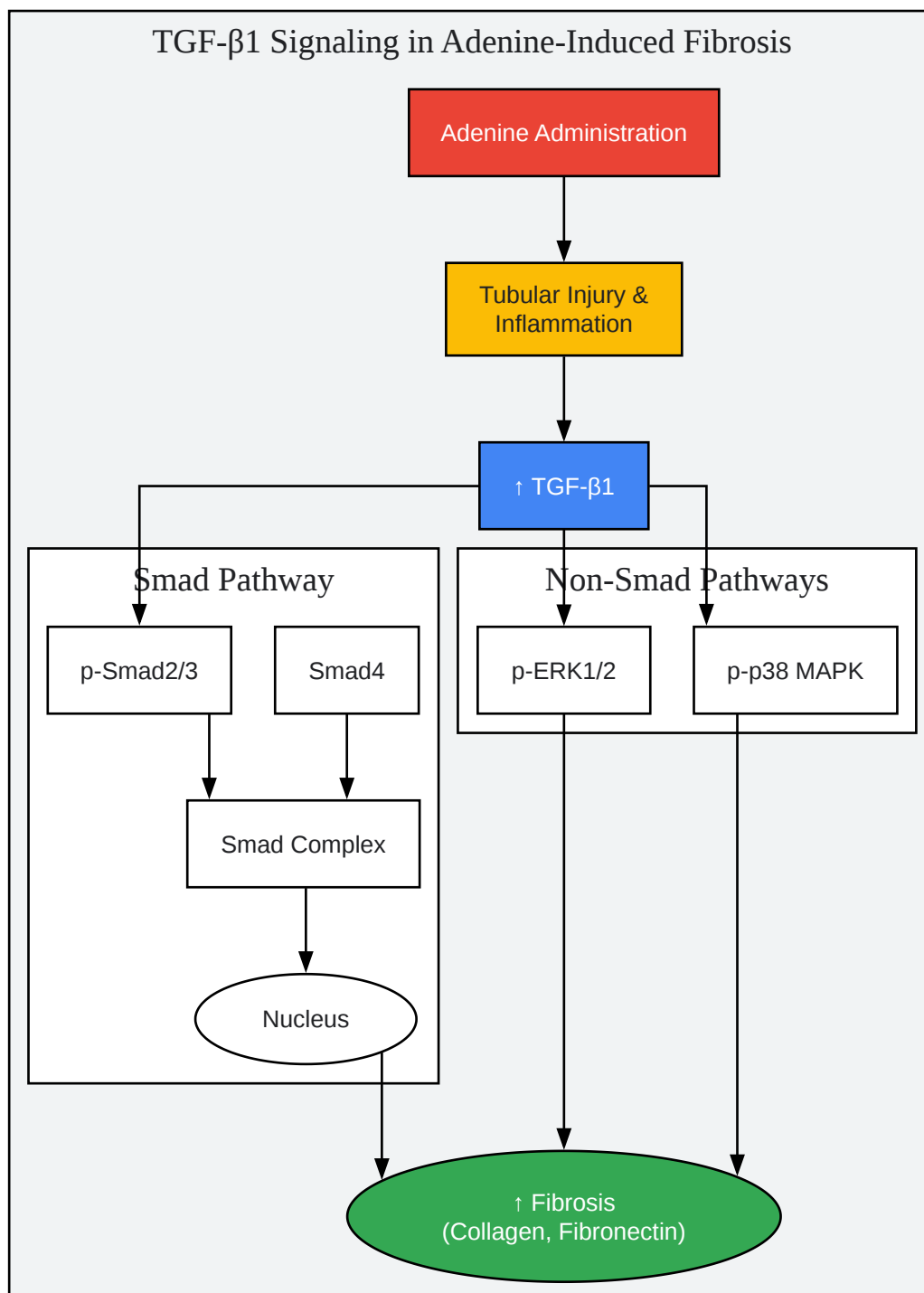
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in adenine-induced renal fibrosis and a general experimental workflow for studying this model.

Experimental Workflow for Adenine-Induced Fibrosis Model

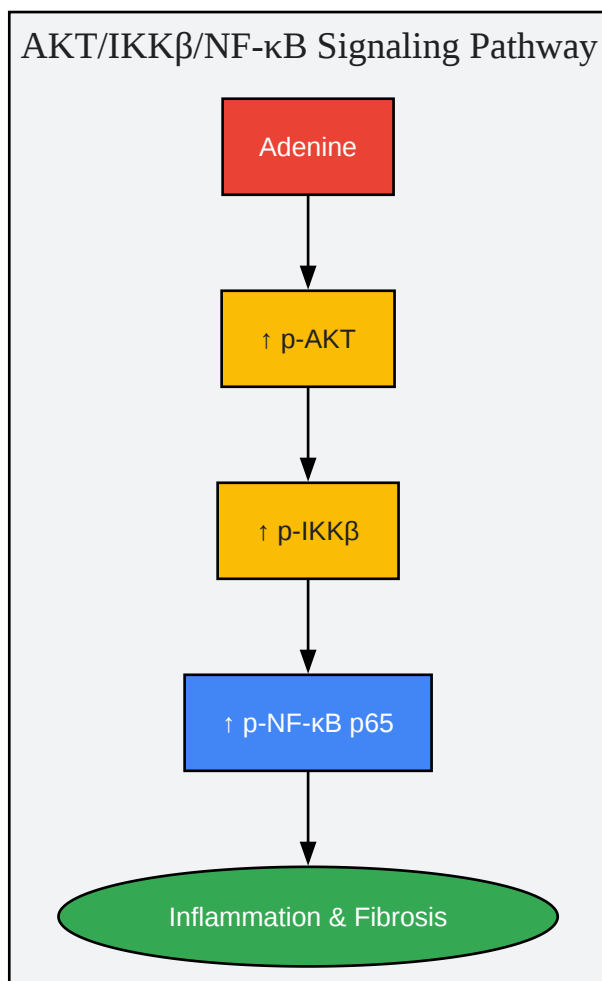
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Caption: A typical experimental workflow for studying renal fibrosis using the adenine-induced model.



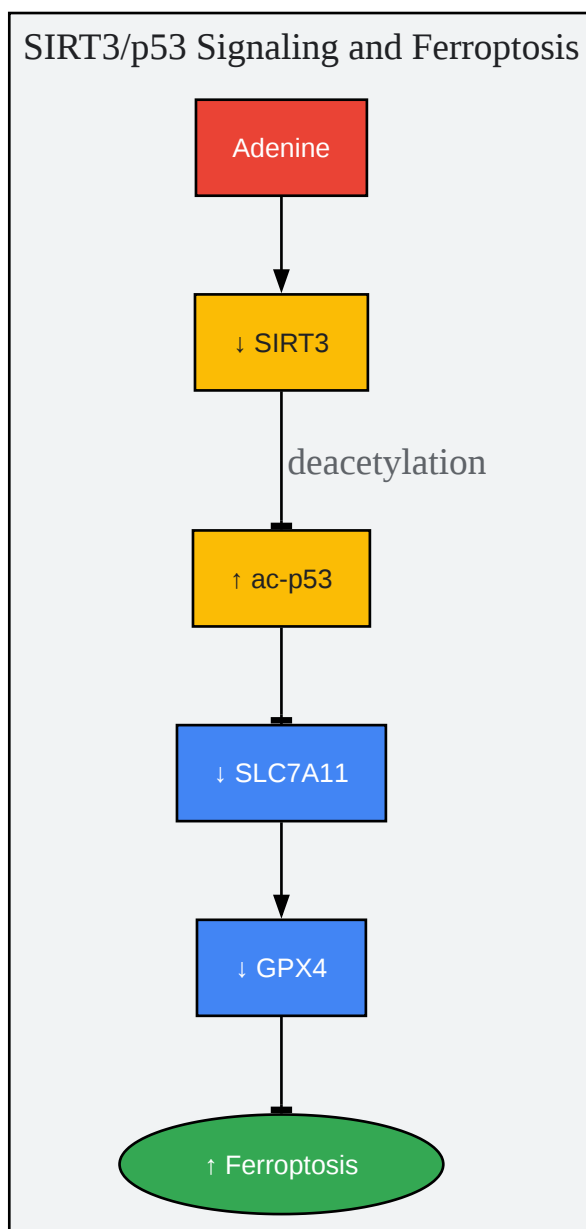
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Caption: The central role of TGF- β 1 signaling in mediating adenine-induced renal fibrosis.[14]



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Caption: The pro-inflammatory and pro-fibrotic AKT/IKK β /NF- κ B signaling cascade.[21]



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Caption: The role of SIRT3-mediated deacetylation of p53 in adenine-induced ferroptosis.[22]

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